molecular formula C27H26N6O2S B2451007 N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211820-43-7

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2451007
CAS RN: 1211820-43-7
M. Wt: 498.61
InChI Key: IDXIPLJCIUIUDT-UHFFFAOYSA-N
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Description

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C27H26N6O2S and its molecular weight is 498.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Senthilkumar et al. (2021) synthesized a related organic compound and tested its antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and antifungal (Candida albicans and Aspergillus niger) activities. This study highlights the potential of such compounds in treating bacterial and fungal infections (Senthilkumar, Umarani, & Satheesh, 2021).

  • Antibacterial Activity and Structure-Activity Relationship : A study by Palkar et al. (2017) designed and synthesized novel analogs of this compound, finding that two of the compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research contributes to understanding the structure-activity relationships of such compounds (Palkar et al., 2017).

  • Analgesic, Anti-inflammatory, and Antimicrobial Activities : Gein et al. (2019) synthesized compounds related to N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide and evaluated their analgesic, anti-inflammatory, and antimicrobial activities, revealing the compound's potential in diverse medical applications (Gein et al., 2019).

  • Antitubercular Agents : In the quest for effective antitubercular agents, Srinivasarao et al. (2020) synthesized and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including a compound related to N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide. Their findings indicated significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

  • Potential in Neuroinflammation Imaging : Wang et al. (2018) focused on the synthesis of a derivative of this compound for potential use in PET imaging for the IRAK4 enzyme in neuroinflammation, indicating its relevance in neurological research (Wang et al., 2018).

properties

IUPAC Name

N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c34-24(17-22-19-36-27(30-22)31-26(35)23-18-28-11-12-29-23)32-13-15-33(16-14-32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,18-19,25H,13-17H2,(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXIPLJCIUIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

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